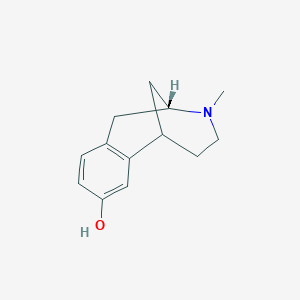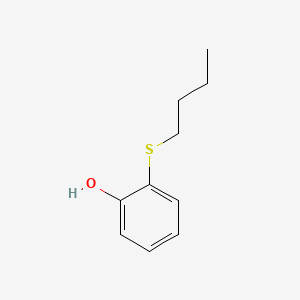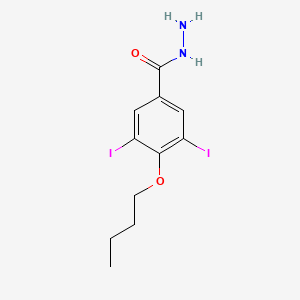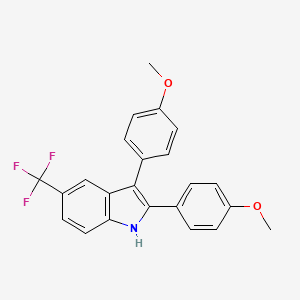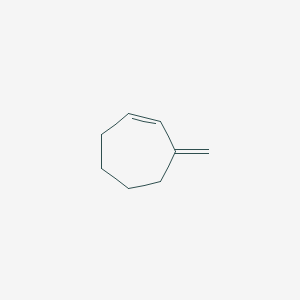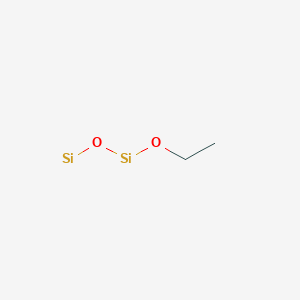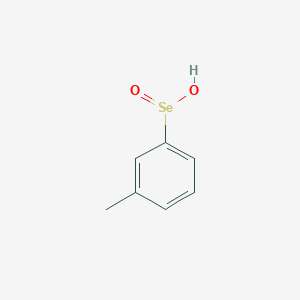
3-Methylbenzene-1-seleninic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbenzene-1-seleninic acid is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring substituted with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbenzene-1-seleninic acid typically involves the oxidation of 3-methylbenzeneselenol. One common method is the reaction of 3-methylbenzeneselenol with hydrogen peroxide (H₂O₂) under acidic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CH}_3)\text{SeH} + 2\text{H}_2\text{O}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)\text{SeO}_2\text{H} + 2\text{H}_2\text{O} ]
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylbenzene-1-seleninic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form selenonic acids.
Reduction: It can be reduced back to 3-methylbenzeneselenol.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Electrophiles such as bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃).
Major Products:
Oxidation: Selenonic acids.
Reduction: 3-Methylbenzeneselenol.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Methylbenzene-1-seleninic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organoselenium compounds.
Biology: It serves as a model compound for studying the biological activity of selenium-containing molecules.
Industry: Used in the synthesis of materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-Methylbenzene-1-seleninic acid involves its ability to undergo redox reactions. Selenium in the compound can exist in multiple oxidation states, allowing it to participate in various biochemical processes. It can act as an antioxidant by neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. The molecular targets and pathways involved include interactions with enzymes like glutathione peroxidase, which plays a crucial role in cellular antioxidant defense.
Vergleich Mit ähnlichen Verbindungen
Benzene-1-seleninic acid: Lacks the methyl group, making it less hydrophobic.
3-Methylbenzeneselenol: The reduced form of 3-Methylbenzene-1-seleninic acid.
Selenious acid: Contains selenium in a different oxidation state and lacks the aromatic ring.
Uniqueness: this compound is unique due to the presence of both a methyl group and a seleninic acid group on the benzene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
33834-52-5 |
|---|---|
Molekularformel |
C7H8O2Se |
Molekulargewicht |
203.11 g/mol |
IUPAC-Name |
3-methylbenzeneseleninic acid |
InChI |
InChI=1S/C7H8O2Se/c1-6-3-2-4-7(5-6)10(8)9/h2-5H,1H3,(H,8,9) |
InChI-Schlüssel |
RHEXIQOKFREVJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)[Se](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


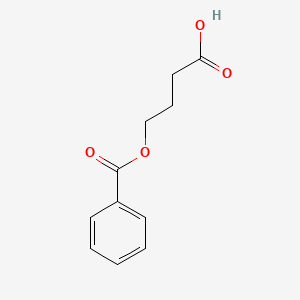

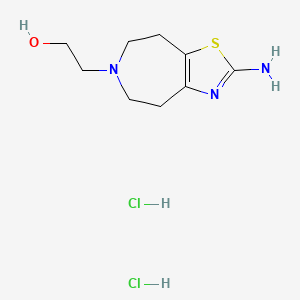
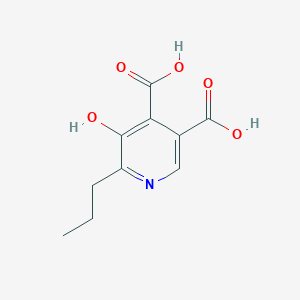
![2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684064.png)
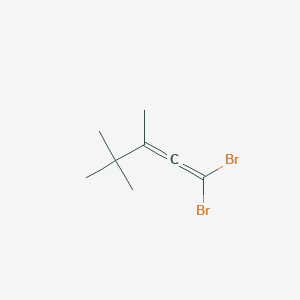
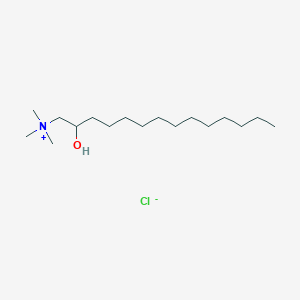
![1,1'-[Cyclohexane-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14684072.png)
